2-Amino-N-methylbenzo[d]thiazole-6-carboxamide
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Overview
Description
2-Amino-N-methylbenzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C9H9N3OS and its molecular weight is 207.25. The purity is usually 95%.
The exact mass of the compound 2-amino-N-methyl-1,3-benzothiazole-6-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Applications
2-amino-N-methyl-1,3-benzothiazole-6-carboxamide and its derivatives exhibit significant potential in the synthesis of anticancer compounds. For instance, compounds derived from this molecule were synthesized and exhibited remarkable in vitro anticancer activity against various cancer cell lines. Notably, certain derivatives demonstrated maximum anticancer activity, highlighting the promise of these compounds in cancer treatment research (Waghmare et al., 2013).
Synthesis and Diuretic Activity
The molecule's derivatives have also been synthesized and studied for their diuretic activity. Notably, N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were prepared, and among them, a particular compound was identified as a highly promising candidate due to its notable diuretic activity (Yar & Ansari, 2009).
Antimicrobial and Antibacterial Activity
2-amino-N-methyl-1,3-benzothiazole-6-carboxamide-based compounds have been synthesized and assessed for their antimicrobial and antibacterial properties. Various compounds showed significant activity against strains of both Proteus vulgaris and Pseudomonas aeruginosa, with one compound notably exhibiting higher activity than standard drugs against Bacillus subtilis and Candida albicans (Kolisnyk et al., 2015).
Antibacterial, Antifungal, and Anticancer Evaluation
In a synthesis aimed at exploring the potential of 2-amino-N-methyl-1,3-benzothiazole-6-carboxamide derivatives, a novel organic compound was developed and characterized. This compound underwent screening for antibacterial, antifungal, and anticancer activities, demonstrating its versatility and potential in medical and pharmaceutical research (Senthilkumar et al., 2021).
Mechanism of Action
Target of Action
The compound 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . These are important targets in the treatment of certain types of cancers. Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .
Mode of Action
It is known that it interacts with its targets (bcr-abl and hdac1) and inhibits their activity . This inhibition can lead to changes in cellular processes, such as cell proliferation and differentiation, which can ultimately result in the suppression of tumor growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival. By inhibiting Bcr-Abl, the compound could disrupt these pathways and induce apoptosis (cell death) in cancer cells . Similarly, by inhibiting HDAC1, the compound could affect gene expression and disrupt the growth and survival of cancer cells .
Result of Action
The compound has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This suggests that it could have potential therapeutic applications in the treatment of these cancers .
Properties
IUPAC Name |
2-amino-N-methyl-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXKWXHAJJEYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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